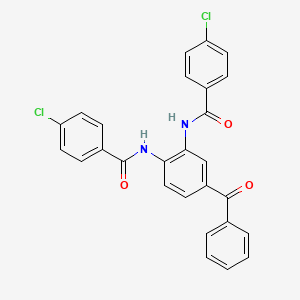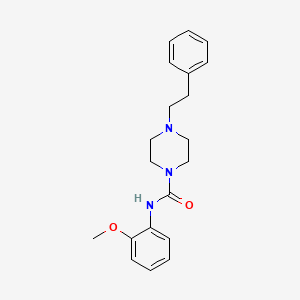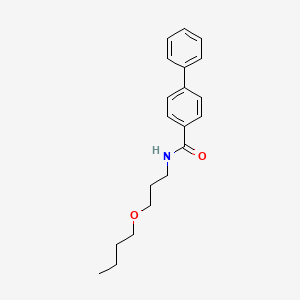
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their potential therapeutic applications. JNJ-42165279 has been identified as a promising compound for the treatment of various medical conditions, such as neurological disorders, pain, and addiction.
Mécanisme D'action
The exact mechanism of action of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical regions of the brain. By blocking the dopamine D3 receptor, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide may modulate dopamine signaling in these regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can modulate dopamine signaling in the mesolimbic and mesocortical regions of the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have analgesic effects in animal models of pain, which may be mediated by its action on the dopamine D3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor. This selectivity may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain. Additionally, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have good oral bioavailability and pharmacokinetic properties, which may make it a useful tool for in vivo studies.
One of the limitations of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer the compound in certain experimental paradigms. Additionally, the exact mechanism of action of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, which may limit its use in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential therapeutic applications in addiction. Studies have shown that N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Another potential future direction for research on N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its potential as a tool for studying dopamine signaling in the brain. By selectively blocking the dopamine D3 receptor, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain.
Overall, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a promising compound for scientific research purposes. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it a valuable tool for studying neurological disorders, pain, and addiction. Further research is needed to fully understand its mechanism of action and potential future applications.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a multistep process that includes the use of various chemical reagents and catalysts. The first step involves the reaction of 2-pyridinemethanol with 1,4'-bipiperidine-4-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride. The final step involves the reaction of the reduced intermediate with 2-phenylethyl isocyanate to yield N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the primary areas of research has been in the field of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has the potential to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-15-9-21-6-2-1-3-7-21)22-10-18-29(19-11-22)24-12-16-28(17-13-24)20-23-8-4-5-14-26-23/h1-8,14,22,24H,9-13,15-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHIICIJXAIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)

![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5065656.png)
![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)